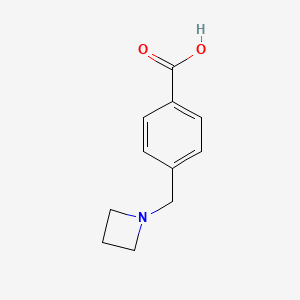

2-Ethynylbenzamide

説明

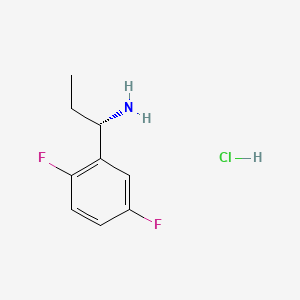

2-Ethynylbenzamide is a chemical compound that is used for pharmaceutical testing . It has a molecular formula of C9H11NO .

Synthesis Analysis

The synthesis of this compound has been explored in the context of creating 3-Alkylideneisoindolin-1-ones. The process involves carrying out cyclocarbonylative Sonogashira reactions of ortho-ethynylbenzamides under CO pressure, in the presence of a very small amount of PdCl2 (PPh3)2(0.4 mol %) as a catalytic precursor and without the need for a Cu salt as the co-catalyst .Molecular Structure Analysis

The molecular structure of this compound is characterized by a molecular formula of C9H11NO and an average mass of 149.190 Da .Chemical Reactions Analysis

This compound has been found to react successfully with iodoarenes bearing electron-withdrawing and electron-donating groups, giving rise to different classes of compounds depending on the solvent used .科学的研究の応用

Synthesis of Isoindolinones

2-Ethynylbenzamide has been explored in the synthesis of isoindolinones. Cyclocarbonylative Sonogashira reactions of 2-Ethynylbenzamides result in various classes of compounds, including isoindolinones, with high stereoselectivity (Albano et al., 2020). Additionally, palladium iodide-catalyzed oxidative carbonylation of 2-Ethynylbenzamides in the presence of secondary amines leads to the formation of isoindolinones via intramolecular nucleophilic attack (Mancuso et al., 2014).

Mechanism-Based Inactivation of Cytochrome P450

This compound derivatives, such as 2-Ethynylnaphthalene, have been studied for their role in mechanism-based inactivation of cytochrome P450 enzymes. These studies provide insights into the interaction of small molecules with biological enzymes and their potential therapeutic implications (Roberts et al., 1994) (Cheng et al., 2007).

Reactivity in Organic Synthesis

This compound demonstrates unique reactivity in organic synthesis, as shown in studies focusing on the synthesis of various organic compounds. For instance, it has been used in the synthesis of isoindolinone derivatives by sequential palladium iodide-catalyzed oxidative aminocarbonylation—heterocyclization (Gabriele et al., 2012).

Photoreactions and Photochemical Behavior

This compound's derivatives are studied for their photochemical behavior, providing insights into photoreaction mechanisms and the potential development of new photoresponsive materials (Park et al., 2001).

Use in Combinatorial Synthesis

This compound derivatives have been used in combinatorial synthesis, particularly in the creation of isoxazole libraries with potential applications in material science and medicinal chemistry (Tanaka et al., 2007).

将来の方向性

特性

IUPAC Name |

2-ethynylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-2-7-5-3-4-6-8(7)9(10)11/h1,3-6H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECCBMBUQUFSPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-Ethynylbenzamide a useful starting material in organic synthesis?

A1: this compound possesses both an ethynyl group and a benzamide moiety, making it highly versatile for constructing diverse heterocyclic compounds. [, , ] The ethynyl group readily participates in palladium-catalyzed reactions, while the benzamide offers a nucleophilic nitrogen for subsequent cyclization reactions. [, , ]

Q2: What types of heterocycles can be synthesized from this compound using palladium catalysis?

A2: Research demonstrates the synthesis of both isoindolinone and isobenzofuranimine derivatives from this compound using palladium iodide as a catalyst. [, , ] The specific heterocycle formed depends on the reaction conditions and the nature of the external nucleophile employed.

Q3: Can you elaborate on the role of the external nucleophile in these palladium-catalyzed reactions?

A3: When a secondary amine acts as the external nucleophile, the reaction sequence involves an initial oxidative aminocarbonylation of the this compound. [, ] This is followed by an intramolecular cyclization, leading to the formation of 3-[(dialkylcarbamoyl)methylene]isoindolin-1-ones. [] Conversely, employing an alcohol (like methanol or ethanol) as the nucleophile, alongside a dehydrating agent, directs the reaction pathway towards 3-[(alkoxycarbonyl)methylene]isobenzofuran-1(3H)imines. []

Q4: Are there specific advantages to using palladium iodide as the catalyst in these transformations?

A4: Palladium iodide has proven to be an effective catalyst for both oxidative carbonylation and cyclization reactions involving this compound. [, ] This dual functionality allows for cascade processes, simplifying the synthetic route and often leading to higher yields compared to multi-step approaches.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one](/img/structure/B1396024.png)

![2-bromo-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B1396028.png)